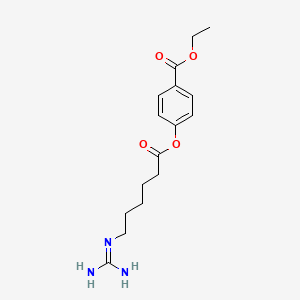
加贝酯
描述
加贝酯是一种合成的丝氨酸蛋白酶抑制剂,主要用作抗凝血剂。 它已知能降低炎症细胞因子的产生,并已被研究用于治疗多种疾病,包括癌症、缺血再灌注损伤和胰腺炎 .
科学研究应用
加贝酯在科学研究中具有广泛的应用:
化学: 用作研究丝氨酸蛋白酶抑制的模型化合物。
生物学: 研究其在调节炎症通路和细胞因子产生中的作用。
作用机制
加贝酯通过抑制丝氨酸蛋白酶(如激肽释放酶、纤溶酶和凝血酶)发挥作用。它与这些酶的活性位点结合,阻止纤维蛋白的形成,从而抑制血栓形成。 此外,加贝酯通过减弱核因子κB和c-Jun N端激酶通路的活性,降低炎症细胞因子的产生 .
生化分析
Biochemical Properties
Gabexate plays a crucial role in biochemical reactions by inhibiting serine proteases such as kallikrein, plasmin, and thrombin . These enzymes are involved in the coagulation cascade, and their inhibition by Gabexate prevents the formation of fibrin, which is essential for blood clotting . Additionally, Gabexate interacts with nuclear factor kappa-B (NF-kappaB) and c-Jun N-terminal kinase (JNK) pathways, leading to a decrease in the production of inflammatory cytokines .
Cellular Effects
Gabexate has significant effects on various cell types and cellular processes. It inhibits the activation of NF-kappaB and activator protein-1 (AP-1) in human monocytes, leading to a reduction in tumor necrosis factor-alpha production . This inhibition results in decreased inflammation and apoptosis in cancer cells . Gabexate also reduces the activities of matrix metalloproteinases (MMPs), which are involved in the invasion and metastasis of cancer cells . Furthermore, Gabexate influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins .
Molecular Mechanism
At the molecular level, Gabexate exerts its effects by binding to the active sites of serine proteases such as kallikrein, plasmin, and thrombin . This binding prevents the hydrolytic activity of these enzymes, thereby inhibiting the coagulation cascade . Gabexate also prevents the proteolytic destruction of IkappaB, which deactivates NF-kappaB and interferes with AP-1 binding to DNA . This inhibition leads to a decrease in the production of inflammatory cytokines and other pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gabexate change over time. Gabexate is known to be stable and effective in reducing inflammation and coagulation in both in vitro and in vivo studies . Studies have shown that Gabexate can maintain its inhibitory effects on serine proteases and inflammatory pathways over extended periods .
Dosage Effects in Animal Models
The effects of Gabexate vary with different dosages in animal models. At therapeutic doses, Gabexate effectively inhibits serine proteases and reduces inflammation without causing significant adverse effects . At high doses, Gabexate can lead to toxic effects, including bleeding and other coagulation disorders . The LD50 of Gabexate in rats is 6480 mg/kg, indicating its relative safety at lower doses .
Metabolic Pathways
Gabexate is involved in several metabolic pathways, including the inhibition of serine proteases and the modulation of inflammatory pathways . It interacts with enzymes such as kallikrein, plasmin, and thrombin, as well as cofactors involved in the coagulation cascade . Gabexate also affects metabolic flux and metabolite levels by inhibiting key enzymes in these pathways .
Transport and Distribution
Gabexate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Gabexate’s localization and accumulation within specific tissues are influenced by its interactions with these transporters and proteins .
Subcellular Localization
Gabexate’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with serine proteases and other biomolecules . Gabexate’s targeting signals and post-translational modifications direct it to specific compartments or organelles, enhancing its inhibitory effects on proteases and inflammatory pathways .
准备方法
合成路线和反应条件: 加贝酯通过一系列化学反应合成,涉及苯甲酸衍生物的酯化反应。该过程通常包括以下步骤:
酯化: 将4-羟基苯甲酸乙酯与6-胍基己酸在脱水剂的存在下反应,形成酯键。
纯化: 通过重结晶或色谱法纯化产物,以获得纯加贝酯。
工业生产方法: 加贝酯的工业生产通常涉及冷冻干燥技术,以制备用于注射的加贝酯甲磺酸盐。该过程包括:
溶解: 将加贝酯甲磺酸盐溶解在合适的溶剂中,通常以甘露醇作为稳定剂。
冷冻干燥: 将溶液冷冻干燥,以生产稳定的冻干产品
化学反应分析
反应类型: 加贝酯会发生多种化学反应,包括:
水解: 加贝酯可以水解成其组成酸和醇。
氧化和还原: 虽然特定的氧化和还原反应不太常见,但在某些条件下加贝酯可以参与氧化还原反应。
常用试剂和条件:
水解: 酸性或碱性条件可以促进加贝酯的水解。
氧化: 强氧化剂可以氧化加贝酯,但这并不是该化合物的典型反应。
主要产物:
水解产物: 水解的主要产物包括苯甲酸衍生物和己酸衍生物
相似化合物的比较
加贝酯通常与其他丝氨酸蛋白酶抑制剂(如萘莫司他甲磺酸盐)进行比较。 虽然两种化合物都用于治疗类似的疾病,但加贝酯在特定的结合亲和力和在炎症和凝血疾病中更广泛的应用方面是独一无二的 .
类似化合物:
萘莫司他甲磺酸盐: 另一种用于类似疾病的丝氨酸蛋白酶抑制剂。
赛匹莫司他: 一种结构相关的化合物,对丝氨酸蛋白酶具有类似的抑制作用
加贝酯独特的特性和广泛的应用范围使其成为研究和临床环境中宝贵的化合物。
属性
IUPAC Name |
ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18/h7-10H,2-6,11H2,1H3,(H4,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGYIDJEEQRWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56974-61-9 (monomethanesulfonate) | |
| Record name | Gabexate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048566 | |
| Record name | Gabexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Gabexate inhibits kallikrein, plasmin, and thrombin by binding to their active sites. The inhibition of these components of the coagulation cascade ultimately prevents the formation of fibrin which must be present and polymerized to form a clot. Gabexate decreases the production of inflammatory cytokines by attenuating NFkappaB and c-Jun N-terminal kinase (JNK) pathway activity. The exact mechanism for this is unknown but it is thought that gabexate prevents the proteolyytic destruction of IkappaB which deactivates NFkappaB and interferes with activator protein 1 binding to DNA. | |
| Record name | Gabexate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
39492-01-8 | |
| Record name | Gabexate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39492-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gabexate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gabexate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gabexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GABEXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V7M9137X9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



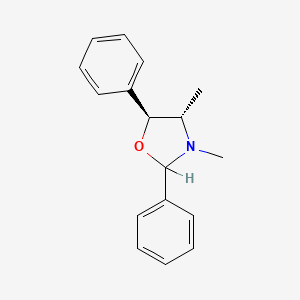


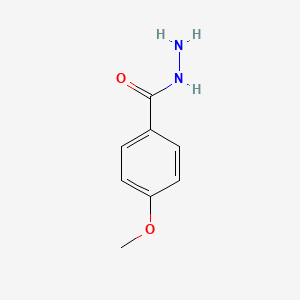
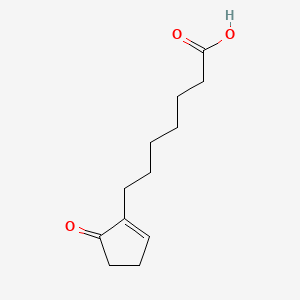
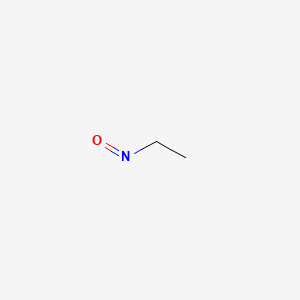
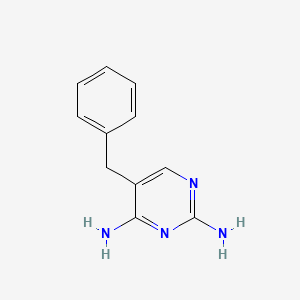
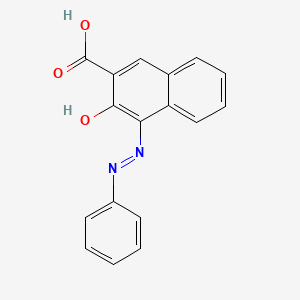
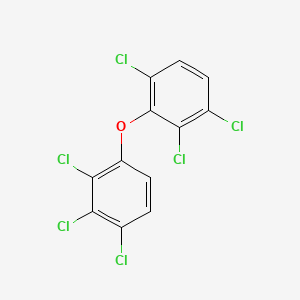
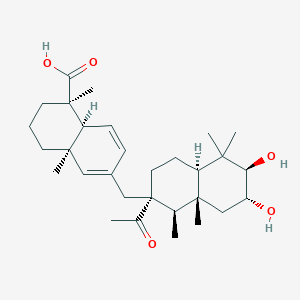
![4-amino-1-[[(5S)-2-(2-octadecoxyethoxy)-2-oxo-1,4,2$l^{5}-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one](/img/structure/B1204548.png)
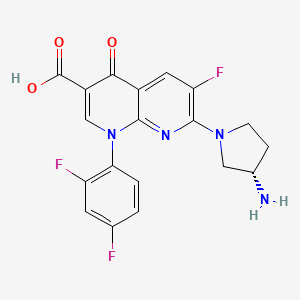
![(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol](/img/structure/B1204551.png)
